molecular formula C17H22N2O2S B5752730 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

カタログ番号 B5752730
分子量: 318.4 g/mol
InChIキー: CWELUVOIBRCJPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide, also known as CBP-307, is a chemical compound with potential therapeutic applications. It belongs to the class of benzothiazole derivatives, which have shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. CBP-307 is a novel compound that has not yet been extensively studied, but its synthesis and potential applications are of interest to researchers in the field.

作用機序

The mechanism of action of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain and other tissues. 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been shown to activate the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth, and to inhibit the JNK pathway, which is involved in inflammation and cell death. 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide also modulates the expression of several genes involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of several neurotransmitters, including dopamine and serotonin, in the brain. 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide also reduces the levels of oxidative stress and inflammation in the brain, which are associated with the development of neurodegenerative diseases. In addition, 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

実験室実験の利点と制限

One of the advantages of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is its potential as a multifunctional drug that can target multiple pathways involved in disease progression. 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is its limited availability and the need for further studies to fully understand its mechanism of action and potential applications.

将来の方向性

There are several future directions for research on 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide. One area of interest is the development of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide as a therapeutic agent for neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Another area of interest is the development of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide as an anticancer agent, particularly for the treatment of solid tumors. Further studies are also needed to fully understand the mechanism of action of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide and to identify potential drug targets for its therapeutic applications.

合成法

The synthesis of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide involves several steps, including the preparation of the starting materials and the reaction conditions. The detailed procedure for the synthesis of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been published in a scientific paper by Chen et al. (2019). In brief, the synthesis involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with cyclohexanone to form the intermediate product, followed by the reaction with 3-chloropropanoyl chloride to yield the final product, 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide.

科学的研究の応用

3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has potential applications in the field of medicine, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been found to have anti-tumor activity in vitro and in vivo, indicating its potential as an anticancer agent.

特性

IUPAC Name

3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-21-13-8-9-14-15(11-13)22-17(18-14)19-16(20)10-7-12-5-3-2-4-6-12/h8-9,11-12H,2-7,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWELUVOIBRCJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。